
2,4-Dimethyl-3'-methoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The compound is a light yellow oil .
Molecular Structure Analysis
The InChI code for “2,4-Dimethyl-3’-methoxybenzophenone” is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 . This indicates the presence of two methyl groups on the benzene ring and a methoxy group on the phenyl group .Physical And Chemical Properties Analysis
“2,4-Dimethyl-3’-methoxybenzophenone” is a light yellow oil . It has a molecular weight of 240.3 . The InChI code for this compound is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes : 2,4-Dimethyl-3'-methoxybenzophenone has been synthesized through various chemical reactions, involving precursors like 2,4-dihydroxybenzophenone and dimethyl sulfate. Different synthesis methods include catalysis by N-Octyldiethanolamine Borate and reactions in solvents like acetone, with variations in temperature and reaction times affecting yield and purity (Li Bin-dong, 2005); (Kong Xian-ming, 2006).
Stability in Chlorinated Water : Studies have explored the stability of various UV filters, including derivatives of 2,4-dimethyl-3'-methoxybenzophenone, in chlorinated water. The research indicated differing stability and the formation of halogenated by-products under specific conditions (N. Negreira et al., 2008).
Use in Advanced Material Synthesis : This compound has been involved in the creation of advanced materials like zinc phthalocyanine, which shows potential for applications in photodynamic therapy due to its properties like high singlet oxygen quantum yield (M. Pişkin et al., 2020).
Environmental and Biological Studies
Environmental Impact Studies : The diffusion of compounds including 2-hydroxy-4-methoxybenzophenone, a related chemical, in various polymers has been examined, providing insights into environmental interactions and behavior of such compounds (O. Cicchetti et al., 1968).
Analytical Methods in Biochemistry : Research has developed analytical methods for determining concentrations of 2-hydroxy-4-methoxybenzophenone and its metabolites in human serum, contributing to understanding its behavior in biological systems (Isuha Tarazona et al., 2013).
Understanding Photosynthesis and Herbicidal Action : Studies on 3,3'-dimethyl-4-methoxybenzophenone (NK-049) have provided insights into its effects on the biosynthesis of photosynthetic pigments in plants, potentially contributing to our understanding of herbicidal mechanisms (Yasuo Fujli et al., 2010).
Water Treatment : Novel adsorption resins functionalized with tertiary amine groups have been synthesized for the removal of benzophenone derivatives from water, demonstrating an environmentally friendly approach to water purification (Xia Zhou et al., 2018).
Endocrine Disrupting Effects and Reproductive Toxicity : Studies have reviewed the potential reproductive toxicity of benzophenone-3, a compound related to 2,4-Dimethyl-3'-methoxybenzophenone, in both humans and animals, addressing concerns about its endocrine-disrupting effects (M. Ghazipura et al., 2017).
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYHQFNLSZLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641478 |
Source


|
| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3'-methoxybenzophenone | |
CAS RN |
750633-70-6 |
Source


|
| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

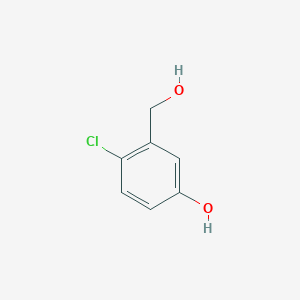
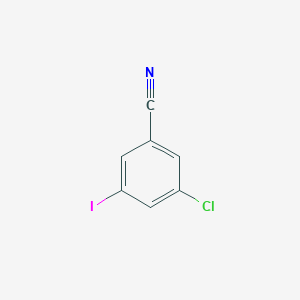
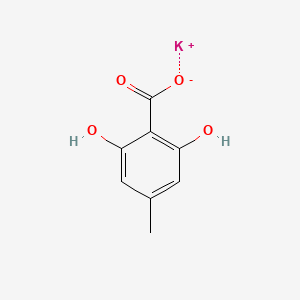
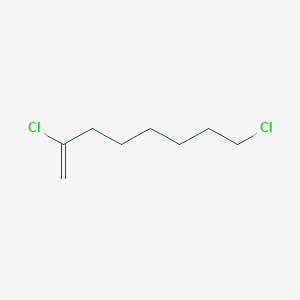
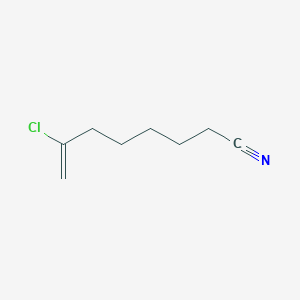
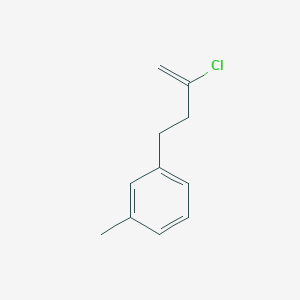
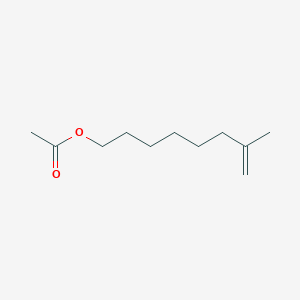
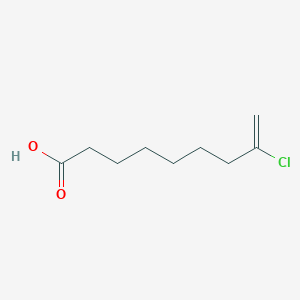
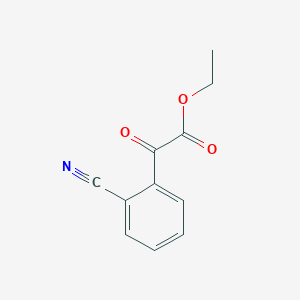
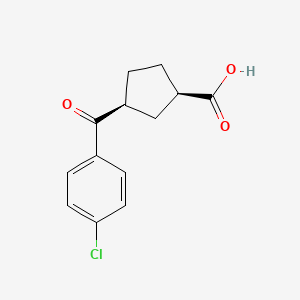
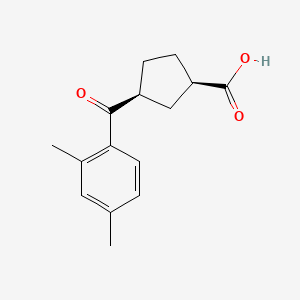
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)